洛贝特林

描述

Synthesis Analysis

The synthesis of complex molecular structures often involves intricate methods combining different metallic elements and organic ligands. For example, bimetallic oxalate networks, as seen in the synthesis of molecule-based magnets, demonstrate the complexity and innovation in chemical synthesis processes (Coronado et al., 2001). Another example includes the creation of mononuclear and tetranuclear compounds, which highlights the sophistication of modern synthetic chemistry (Nayak et al., 2006).

Molecular Structure Analysis

The molecular structure is pivotal in determining a compound's properties and reactivity. Advanced computational methodologies allow for the accurate prediction of molecular structures, which is essential for a deep understanding of a compound's chemical and physical behaviors (Puzzarini, 2016). This accuracy is crucial for exploring the potential of molecules in various applications.

Chemical Reactions and Properties

Chemical reactions and properties are influenced significantly by the molecular structure. The study of single-ion magnets, for example, showcases how specific coordination compounds can exhibit unique magnetic behaviors due to their molecular arrangement (Palii et al., 2016). Additionally, noncovalent synthesis techniques reveal the importance of physical-organic chemistry in creating complex molecular aggregates with specific functions (Whitesides et al., 1995).

Physical Properties Analysis

The physical properties of a compound, including its phase, density, melting point, and solubility, are intrinsically linked to its molecular structure. Techniques in reticular synthesis, for instance, are employed to design materials with predetermined structures and properties, highlighting the relationship between molecular design and physical characteristics (Yaghi et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and compatibility with other substances, are fundamental to the application and handling of the compound. Understanding the electrotopological state of atoms within molecules can provide insights into the compound's chemical behavior (Kier & Hall, 1990). Moreover, advancements in quantum chemical property prediction, like the Uni-Mol+ approach, demonstrate the potential for accurately forecasting chemical properties through computational models (Lu et al., 2023).

科学研究应用

癌症治疗:胃癌

洛贝特林已被证明可以抑制胃癌细胞的增殖并诱导其凋亡。 它通过下调丙氨酸、丝氨酸、半胱氨酸优先转运蛋白 2 (ASCT2) 起作用,该蛋白影响谷氨酰胺代谢,谷氨酰胺代谢是癌细胞生长的关键途径 。 这种机制还涉及三磷酸腺苷 (ATP) 和活性氧 (ROS) 水平的降低,从而导致线粒体介导的凋亡减弱 .

癌症治疗:结肠癌

在结肠癌研究中,据报道洛贝特林可以抑制细胞增殖能力并促进细胞凋亡。 这是通过破坏谷氨酰胺代谢实现的,谷氨酰胺代谢对于癌细胞的快速生长和存活至关重要 .

抗炎应用

洛贝特林通过下调巨噬细胞中炎症细胞因子的产生而表现出抗炎特性。 这种应用在败血症等疾病中特别相关,因为过度炎症反应可能是有害的 .

心脏保护作用

该化合物具有心脏保护作用,这可能有助于开发治疗各种心脏病的方法。 通过保护心肌免受损伤,洛贝特林可以帮助控制心脏病 .

抗氧化特性

洛贝特林也作为抗氧化剂。 它可以中和自由基,从而防止氧化应激,氧化应激与许多疾病有关,包括神经退行性疾病和衰老 .

抗肿瘤特性

除了它在胃癌和结肠癌中特定的抗癌作用外,洛贝特林还具有更广泛的抗肿瘤特性。 它可以通过影响多种细胞通路来抑制多种癌症的肿瘤生长 .

谷氨酰胺代谢调节

通过影响谷氨酰胺代谢,洛贝特林可以在谷氨酰胺途径发生改变的疾病中具有广泛的应用,例如某些代谢紊乱或肌肉萎缩症 .

凋亡诱导

洛贝特林诱导凋亡或程序性细胞死亡的能力,在治疗以不受控制的细胞生长为特征的疾病(如癌症)方面是一个宝贵的特性。 它可以通过各种细胞内信号通路触发凋亡 .

作用机制

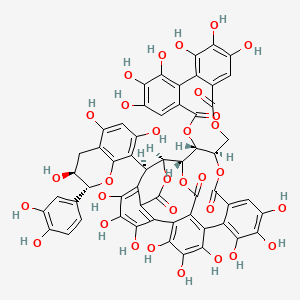

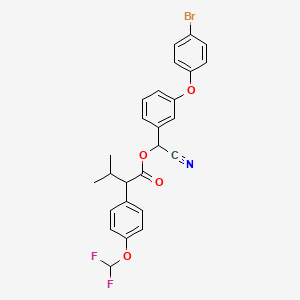

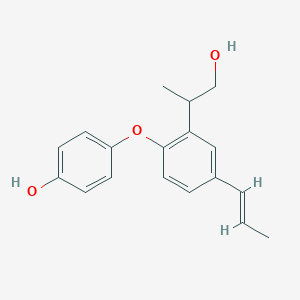

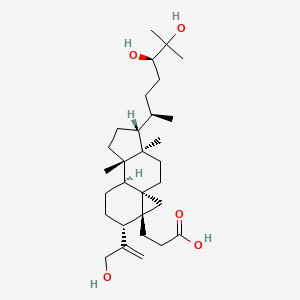

Lobetyolin, also known as (2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, Unii-yjz71tro1X, or DTXSID20704871, is a polyacetylene glycoside found in diverse medicinal plants, primarily isolated from the roots of Codonopsis pilosula . It has shown activities against several types of cancer, notably gastric cancer .

Target of Action

The primary target of Lobetyolin is the Alanine-Serine-Cysteine Transporter 2 (ASCT2) . ASCT2 is an amino acid transporter that plays a crucial role in glutamine metabolism .

Mode of Action

Lobetyolin interacts with its target, ASCT2, by down-regulating its expression . This interaction leads to a decrease in glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition .

Biochemical Pathways

Lobetyolin affects the biochemical pathway of glutamine metabolism. By down-regulating ASCT2, Lobetyolin reduces the uptake of glutamine, which is a crucial amino acid for cancer cell proliferation . This disruption in glutamine metabolism leads to apoptosis and inhibition of tumor growth .

Pharmacokinetics

A study using ultra-performance LC-tandem mass spectrometry method showed good linearity over a concentration range of 0.46-1000 ng/mL for Lobetyolin in rat plasma . The extraction recovery ranged from 72.5% to 89.1% with matrix effects of 81.6%-107.8% . The bioavailability of lobetyolin was found to be low, indicating that this component may be absorbed poorly or metabolized extensively in rats .

Result of Action

The result of Lobetyolin’s action is the inhibition of cell proliferation and the induction of cell apoptosis in cancer cells . This is achieved through the down-regulation of ASCT2, leading to a disruption in glutamine metabolism . Lobetyolin has been shown to effectively restrain the growth of tumors in vivo .

Action Environment

The action of Lobetyolin can be influenced by environmental factors. For instance, in a study where mice were pretreated with Lobetyolin followed by an injection with lipopolysaccharide (LPS) to induce sepsis, Lobetyolin demonstrated a remarkable reduction in the production of inflammatory cytokines in the serum . This suggests that Lobetyolin’s action, efficacy, and stability can be influenced by the presence of other compounds or conditions in the environment .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUDYVKKPDZHS-UPPVCQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704871 | |

| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136085-37-5 | |

| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of lobetyolin in cancer cells?

A1: Research suggests that lobetyolin disrupts glutamine metabolism in cancer cells. It achieves this by downregulating the expression of ASCT2 (SLC1A5) [, ], a transporter protein responsible for glutamine uptake. This disruption leads to a reduction in the levels of glutamine, glutamic acid, α-ketoglutarate, ATP, and GSH, ultimately inducing apoptosis (programmed cell death) [, ].

Q2: How does lobetyolin impact the AKT/GSK3β signaling pathway?

A2: Studies show that lobetyolin downregulates c-Myc, a protein involved in cell growth and proliferation. This downregulation is mediated by the AKT/GSK3β signaling pathway. Overexpression of Myr-AKT, a constitutively active form of AKT, was found to reverse the lobetyolin-induced downregulation of c-Myc and ASCT2 [].

Q3: Does lobetyolin affect the p53 tumor suppressor pathway?

A3: In vitro studies indicate that lobetyolin's effect on cancer cells might be related to the p53 pathway. Lobetyolin treatment was found to increase p53 translocation to the nucleus and upregulate p21 and Bax expression []. Interestingly, inhibiting p53 with Pifithrin-α enhanced lobetyolin's inhibitory effect on ASCT2-mediated apoptosis, suggesting a complex interplay between lobetyolin and the p53 pathway [].

Q4: What is the molecular formula and weight of lobetyolin?

A4: The molecular formula of lobetyolin is C20H26O2, and its molecular weight is 298.42 g/mol.

Q5: Is there spectroscopic data available for lobetyolin?

A5: While the provided research excerpts do not detail specific spectroscopic data, various techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are routinely employed for structural elucidation of compounds like lobetyolin [].

Q6: Are there any specific formulation strategies to enhance lobetyolin's stability, solubility, or bioavailability?

A6: The research excerpts primarily focus on lobetyolin's extraction and quantification. Further investigation is needed to explore formulation approaches that could improve its pharmaceutical properties like stability, solubility, and bioavailability.

Q7: What is the bioavailability of lobetyolin?

A8: A comparative pharmacokinetic study in rats demonstrated that the bioavailability of pure lobetyolin was 3.90%, significantly lower than that observed after administering Codonopsis pilosula extract (6.97%) []. This suggests that other components in the extract might enhance lobetyolin absorption or reduce its metabolism.

Q8: What is the elimination half-life of lobetyolin?

A9: The elimination half-life (t1/2) of lobetyolin in rats was found to be statistically different between pure lobetyolin and Codonopsis pilosula extract, indicating potential influence of co-administered components on its pharmacokinetic profile [].

Q9: What cancer cell lines have shown sensitivity to lobetyolin in vitro?

A10: In vitro studies have demonstrated the anti-cancer effects of lobetyolin on breast cancer cell lines MDA-MB-231 and MDA-MB-468 [] and the colon cancer cell line HCT-116 [].

Q10: Has lobetyolin shown efficacy in in vivo models of cancer?

A11: Yes, lobetyolin exhibited anti-cancer properties in a nude mice model, but the specific details are not provided in the excerpts. Further research is needed to explore its efficacy in different in vivo models and assess its therapeutic potential [].

Q11: Are there any preclinical or clinical studies investigating the efficacy and safety of lobetyolin?

A11: The provided excerpts primarily focus on preclinical research, highlighting the need for further investigations, including clinical trials, to evaluate the efficacy and safety of lobetyolin in humans.

Q12: What is the safety profile of lobetyolin?

A12: The research excerpts do not provide detailed information about the toxicity profile of lobetyolin. Thorough toxicological studies are essential to determine its safety profile, potential adverse effects, and safe dosage ranges.

Q13: What analytical methods are commonly used for the detection and quantification of lobetyolin?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for the determination of lobetyolin in various matrices, including plant extracts and biological samples [, , , , , , , , , , ].

Q14: Has mass spectrometry been used in lobetyolin research?

A15: Yes, UPLC-MS/MS has been used to determine lobetyolin in rat plasma for pharmacokinetic studies [], and HPLC-MS/MS has been employed to identify lobetyolin and other compounds in Codonopsis Radix [].

Q15: What is the connection between lobetyolin and the plant Codonopsis pilosula?

A16: Lobetyolin is a major bioactive constituent of Codonopsis pilosula, a plant used in traditional Chinese medicine [, , , , ].

Q16: How does the content of lobetyolin vary in Codonopsis pilosula from different geographical locations?

A17: Studies show that lobetyolin content varies significantly in Codonopsis pilosula depending on its geographical origin and growing conditions [, , , , , ].

Q17: Does sulfur fumigation affect the lobetyolin content in Codonopsis pilosula?

A18: Yes, sulfur fumigation, a common practice for preserving herbal medicines, can significantly affect the content of lobetyolin in Codonopsis pilosula [].

Q18: How does the method of drying Codonopsis pilosula affect lobetyolin content?

A19: Different drying methods, such as natural drying and plasma drying, can influence the lobetyolin content in Codonopsis pilosula. For example, plasma drying was found to preserve a higher lobetyolin content compared to natural drying [].

Q19: How do different cultivation methods affect the lobetyolin content in Codonopsis pilosula?

A20: Studies have shown that factors like the use of plant growth regulators, pinching (removal of apical buds), and shelving (providing support for plant growth) can significantly influence the accumulation of lobetyolin in Codonopsis pilosula [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N'-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride](/img/structure/B1255023.png)